molecular formula C10H14ClN B3167225 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 91817-66-2

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B3167225
CAS RN: 91817-66-2
M. Wt: 183.68
InChI Key: SAXMFTYGEDPPFY-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, is an organic compound . It is an amino organic compound that can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.CNC1Cc2ccccc2C1 . The InChI key is HXNHHRJNFKMLPP-UHFFFAOYSA-N . The empirical formula is C10H14ClN and the molecular weight is 183.68 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 183.68 . The empirical formula is C10H14ClN . The InChI key is HXNHHRJNFKMLPP-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents with inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activities . This suggests that they could be developed into therapeutic agents for various types of cancer.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities . This means they could be used in the development of new antibiotics or other antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Alzheimer’s Disease Treatment

2,3-dihydro-1H-inden-1-ones, a similar compound to the one , have been evaluated as potential treatments for Alzheimer’s disease . They were designed as dual PDE4/AChE inhibitors, which could improve cognitive and memory function .

Antioxidant Activity

Imidazole containing compounds, which are structurally similar to indole, have been evaluated for their antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activities . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

Target of Action

It is structurally related to amphetamine , a well-known stimulant that primarily targets the central nervous system.

Mode of Action

As a cyclic amine structurally related to amphetamine , 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride likely interacts with its targets in a similar manner. Amphetamines typically work by increasing the release and blocking the reuptake of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signal transmission.

properties

IUPAC Name

2-methyl-1,3-dihydroinden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXMFTYGEDPPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

CAS RN

91817-66-2
Record name 2-Methyl-2.3-dihydro-1H-inden-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 2
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 3
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 4
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 5
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 6
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

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